N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-13H,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQWNLXHMXQXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with a thioamide under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation using a sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is obtained by acylation of the thiazole derivative with a suitable acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Structural Analysis and Key Features
The compound features a 4-fluorophenyl-piperazine moiety, a 4-oxo-4H-pyran ring, and an acetamido-acetate ester group. Its molecular formula is C₂₂H₂₆F₃N₃O₆ , with a molecular weight of ~447.5 g/mol . The presence of multiple functional groups (ester, amide, ether) suggests potential reactivity in nucleophilic substitution, hydrolysis, and cyclization reactions.
2.1. General Reaction Scheme for Piperazine-Pyran Derivatives
For structurally similar compounds (e.g., CAS 898456-59-2 ), synthesis typically involves:
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Esterification : Formation of ester precursors (e.g., ethyl 2-(phenyloxy)acetate derivatives).
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Piperazine Substitution : Incorporation of a piperazine ring substituted with a fluorophenyl group.
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Pyran Ring Formation : Construction of the 4-oxo-4H-pyran core via cyclization.
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Acetamido Group Installation : Introduction of the acetamido functionality through amide coupling.
| Step | Reagents/Conditions | Key Reaction |
|---|---|---|
| 1 | Ethyl bromoacetate, base | Esterification |
| 2 | Piperazine, fluorophenyl reagent | Piperazine substitution |
| 3 | Aldehydes/ketones, acid catalyst | Pyran ring cyclization |
| 4 | Acetamide, coupling agent | Amide bond formation |
Ester Hydrolysis
Ethyl esters in the compound may undergo hydrolysis under basic conditions (e.g., aqueous NaOH) to yield carboxylic acids.
Amide Bond Formation
The acetamido group likely forms via nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative (e.g., using coupling agents like DCC or HATU).
Pyran Ring Stability
The 4-oxo-4H-pyran ring may participate in Michael addition or electrophilic aromatic substitution reactions, depending on reaction conditions.
Challenges and Considerations
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Structural Complexity : The compound’s multi-ring system requires precise control of reaction conditions to avoid side reactions.
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Steric Effects : The bulky fluorophenyl-piperazine group may hinder certain transformations.
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Regioselectivity : Cyclization steps (e.g., pyran ring formation) demand careful catalyst selection to direct regiochemistry.
Comparative Analysis of Fluorophenyl Substituents
Scientific Research Applications
Medicinal Chemistry
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide has been investigated for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated minimum inhibitory concentration (MIC) values that were lower than those of traditional antibiotics like linezolid.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In comparative studies, it showed a notable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, enzymes that are critical in the management of Type 2 diabetes mellitus and Alzheimer’s disease, respectively .
Material Science
In industrial applications, this compound is utilized as a building block in the synthesis of more complex molecules. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties.
Case Study 1: Antibacterial Efficacy
A recent study focused on the antibacterial efficacy of this compound against multidrug-resistant pathogens. The results indicated that the compound had a significant effect on MRSA strains, with MIC values suggesting it could be developed as a new antibiotic option .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study assessing cytotoxicity, this compound was tested on various cancer cell lines. It was found to reduce cell viability significantly at higher concentrations, supporting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide and related compounds from the evidence:
Key Observations:
Structural Variations: Thiazole Substituents: The naphthalen-2-yl group in the target compound confers greater aromatic bulk compared to simpler aryl groups (e.g., p-tolyl in ). This may enhance π-π stacking interactions in enzyme binding pockets . Acetamide Side Chains: The phenylsulfonyl group distinguishes the target compound from piperazine derivatives () and sulfamoyl groups (). Sulfonyl groups are known to improve metabolic stability but may reduce solubility compared to basic piperazine moieties .
Biological Activity Trends :
- Piperazine-containing analogs () exhibit MMP inhibitory activity, likely due to their ability to chelate zinc ions in enzyme active sites. The phenylsulfonyl group in the target compound and Compound 54 () may instead target sulfur-binding pockets or disrupt protein-protein interactions .
- Thiophenyl and chlorophenyl substituents () correlate with antimicrobial activity, suggesting that the naphthalene group in the target compound could similarly enhance interactions with bacterial membranes or enzymes .
Physicochemical Properties :
- Melting points for thiazole-acetamides generally range from 135°C to 300°C, influenced by substituent polarity and crystallinity. The phenylsulfonyl group in the target compound may elevate its melting point compared to less polar analogs .
- Molecular weights vary significantly; the naphthalene group increases the target compound’s weight (~438 g/mol) relative to simpler aryl derivatives (e.g., 422.54 g/mol for Compound 13) .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:
- Step 1 : Condensation of 2-aminothiazole derivatives with naphthalene-2-carbaldehyde under acidic conditions to form the 4-(naphthalen-2-yl)thiazol-2-amine intermediate.
- Step 2 : Reaction with 2-(phenylsulfonyl)acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide-sulfonyl moiety .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction kinetics .
- Yield Optimization : Temperature control (0–25°C) and slow addition of reagents minimize side reactions like sulfone overoxidation .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign peaks for the naphthalene protons (δ 7.5–8.5 ppm), thiazole C-H (δ 7.2–7.4 ppm), and sulfonyl group (distinct splitting patterns) .
- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving complex substituent orientations .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]+ ~465 Da) and fragmentation patterns .
Q. What initial biological assays are suitable for screening its pharmacological activity?
Prioritize assays based on structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfonyl group’s electrophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
Common issues and solutions:
- Problem : Incomplete acylation of the thiazole amine. Solution : Use a coupling agent like EDCI/HOBt to activate the carboxylic acid .
- Problem : Sulfonyl group degradation. Solution : Replace DMF with DCM to avoid high-temperature side reactions .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and HPLC .
Q. How to address contradictory IC50 values in anticancer studies across different cell lines?
Potential factors to investigate:
- Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate with efficacy .
- Metabolic Stability : Test compound stability in liver microsomes; sulfonamides often exhibit CYP450-mediated degradation .
- Target Selectivity : Perform kinome profiling to identify off-target interactions that may explain variability .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Combine docking and dynamics simulations:
- Docking : Use AutoDock Vina to model interactions with targets like EGFR or PARP, focusing on the sulfonyl group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments .
- Pharmacophore Mapping : Highlight essential features (e.g., thiazole’s π-π stacking, sulfonyl’s electrostatic potential) .
Q. How to analyze and mitigate batch-to-batch variability in crystallinity?
Strategies for reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
